molecular formula C5H6BrClO2 B14500943 Ethyl 3-bromo-2-chloroprop-2-enoate CAS No. 62849-20-1

Ethyl 3-bromo-2-chloroprop-2-enoate

Cat. No.: B14500943
CAS No.: 62849-20-1
M. Wt: 213.46 g/mol
InChI Key: RUWWKQJGIVHREG-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-chloroprop-2-enoate is an organic compound with the molecular formula C5H6BrClO2. It is an ester derived from the corresponding acid and alcohol. This compound is of interest due to its unique structure, which includes both bromine and chlorine atoms attached to a propenoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-chloroprop-2-enoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with bromine and chlorine under controlled conditions. The reaction typically proceeds via halogenation, where the bromine and chlorine atoms are introduced to the propenoate structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These reactions are carried out in reactors equipped with temperature and pressure control to ensure the desired product yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-chloroprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the propenoate moiety can participate in addition reactions with electrophiles.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, amines, and thiols, can replace the halogen atoms.

    Electrophiles: Such as hydrogen halides, can add across the double bond.

    Bases: Such as sodium ethoxide, can induce elimination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while addition reactions can produce halogenated alkanes.

Scientific Research Applications

Ethyl 3-bromo-2-chloroprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-chloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-2-chloropropanoate: Similar structure but lacks the double bond.

    Ethyl 3-chloro-2-bromopropanoate: Similar structure with reversed positions of bromine and chlorine.

    Ethyl 2-bromo-3-chloropropanoate: Similar structure with different positioning of halogens.

Uniqueness

Ethyl 3-bromo-2-chloroprop-2-enoate is unique due to the presence of both bromine and chlorine atoms attached to a propenoate moiety. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

62849-20-1

Molecular Formula

C5H6BrClO2

Molecular Weight

213.46 g/mol

IUPAC Name

ethyl 3-bromo-2-chloroprop-2-enoate

InChI

InChI=1S/C5H6BrClO2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3

InChI Key

RUWWKQJGIVHREG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CBr)Cl

Origin of Product

United States

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